

# 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                           |
|----------------|---------------------------|
|                | 4-Chloro-3-               |
| Compound Name: | (trifluoromethyl)pyridine |
|                | hydrochloride             |

Cat. No.: B1273185

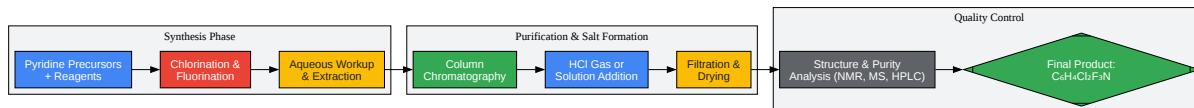
[Get Quote](#)

## Technical Guide: 4-Chloro-3-(trifluoromethyl)pyridine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed technical overview of **4-Chloro-3-(trifluoromethyl)pyridine hydrochloride**, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. It covers the core physicochemical properties, molecular structure, representative synthesis protocols, and analytical workflows. All quantitative data is presented in a structured format for clarity and accessibility.

## Molecular Structure and Physicochemical Properties


**4-Chloro-3-(trifluoromethyl)pyridine hydrochloride** is a solid, heterocyclic organic compound. The structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.

The key identifiers and physicochemical properties of the compound are summarized in the table below.

| Property          | Value                                                                                                                      | Citations                                                   |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | 4-chloro-3-(trifluoromethyl)pyridine;hydrochloride                                                                         |                                                             |
| CAS Number        | 732306-24-0                                                                                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> F <sub>3</sub> N (or C <sub>6</sub> H <sub>3</sub> ClF <sub>3</sub> N · HCl) | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight  | 218.00 g/mol                                                                                                               | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Exact Mass        | 216.967 g/mol                                                                                                              | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Physical Form     | Solid                                                                                                                      |                                                             |
| Melting Point     | 125-126 °C or 153 °C (sublimes)                                                                                            | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| InChI Key         | HCKXJUZITVCDND-UHFFFAOYSA-N                                                                                                | <a href="#">[3]</a>                                         |
| SMILES String     | Cl[H].FC(F)(F)c1cnccc1Cl                                                                                                   | <a href="#">[3]</a>                                         |

## Synthesis and Characterization Workflow

The synthesis of substituted trifluoromethylpyridines often involves multi-step processes that can include building the pyridine ring from a trifluoromethyl-containing precursor or by direct fluorination/chlorination of a picoline starting material.[\[6\]](#)[\[7\]](#) A general workflow for the synthesis, purification, and analysis of a target compound like **4-Chloro-3-(trifluoromethyl)pyridine hydrochloride** is outlined below.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and quality control.

## Representative Experimental Protocol

While specific, proprietary synthesis methods may vary, a plausible laboratory-scale protocol can be adapted from general procedures for creating halogenated trifluoromethylpyridines.<sup>[8]</sup> <sup>[9]</sup> The final step involves forming the hydrochloride salt.

**Objective:** To synthesize 4-Chloro-3-(trifluoromethyl)pyridine and convert it to its hydrochloride salt.

**Methodology:**

- **Synthesis of the Pyridine Core (Free Base):**
  - The synthesis often starts from a pre-functionalized pyridine or picoline derivative.<sup>[7]</sup> A common industrial approach involves high-temperature, vapor-phase chlorination and fluorination of 3-picoline.<sup>[6]</sup>
  - Alternatively, a building-block approach can be used, constructing the pyridine ring from smaller, trifluoromethyl-containing fragments.<sup>[9]</sup> This method can offer better control over regioselectivity.
- **Isolation of 4-Chloro-3-(trifluoromethyl)pyridine (Free Base):**

- Following the reaction, the crude mixture is cooled and subjected to an aqueous workup to remove inorganic salts and highly polar impurities.
  - The organic phase is separated, dried over an anhydrous agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure.
  - The resulting crude product is purified, typically via flash column chromatography on silica gel, to isolate the pure free base, 4-Chloro-3-(trifluoromethyl)pyridine.
- Formation of the Hydrochloride Salt:
    - The purified free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
    - The solution is cooled in an ice bath.
    - Anhydrous hydrogen chloride (either as a gas bubbled through the solution or as a solution in a compatible solvent like dioxane) is added dropwise with stirring.
    - The hydrochloride salt typically precipitates out of the solution as a solid.
  - Final Isolation and Analysis:
    - The precipitated solid is collected by vacuum filtration.
    - The solid is washed with a small amount of cold, anhydrous solvent to remove any residual impurities.
    - The final product is dried under vacuum to yield **4-Chloro-3-(trifluoromethyl)pyridine hydrochloride**.
    - The identity and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Safety and Handling

4-Chloro-3-(trifluoromethyl)pyridine hydrochloride is classified as an irritant.<sup>[3]</sup>

- Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[3\]](#)
- Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[\[3\]](#)
- Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat. [\[3\]](#) For solids, a dust mask is recommended.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS#:732306-24-0 | 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride | Chemsric [chemsrc.com]
- 2. 4-Chloro-3-(trifluoromethyl)pyridine hydrochloride [oakwoodchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-CHLORO-3-(TRIFLUOROMETHYL)PYRIDINE HYDROCHLORIDE | 732306-24-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Chloro-3-(trifluoromethyl)pyridine hydrochloride molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1273185#4-chloro-3-trifluoromethyl-pyridine-hydrochloride-molecular-structure-and-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)